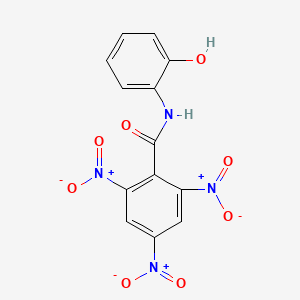

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide

Description

N-(2-Hydroxyphenyl)-2,4,6-trinitrobenzamide (CAS: 354991-65-4, C₁₃H₈N₄O₈, MW: 348.225) is a polynitroaromatic amide characterized by three nitro groups at the 2, 4, and 6 positions of the benzamide ring and a hydroxyl-substituted phenylamine moiety. Its synthesis often involves nucleophilic displacement reactions, such as the intramolecular cyclization of nitro groups to form heterocyclic compounds like dibenzoxazepinones . Key applications include its role as a precursor in synthesizing bioactive heterocycles and its utility in studying nitro group reactivity under nucleophilic conditions .

Properties

CAS No. |

354991-65-4 |

|---|---|

Molecular Formula |

C13H8N4O8 |

Molecular Weight |

348.22 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide |

InChI |

InChI=1S/C13H8N4O8/c18-11-4-2-1-3-8(11)14-13(19)12-9(16(22)23)5-7(15(20)21)6-10(12)17(24)25/h1-6,18H,(H,14,19) |

InChI Key |

RDHXFCKOWQRDJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide typically involves the nitration of 2-hydroxybenzamide followed by the introduction of the nitro groups. The process can be summarized as follows:

Nitration of 2-hydroxybenzamide: This step involves the reaction of 2-hydroxybenzamide with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide has several scientific research applications:

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity and biological activity. For example, the reduction of nitro groups to amino groups can lead to the formation of reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Physicochemical and Spectroscopic Properties

- Spectroscopic Characterization: The hydroxyethyl nitrate derivative shows distinct IR peaks at 1665 cm⁻¹ (C=O stretch) and 1610–1580 cm⁻¹ (ONO₂ and NO₂ vibrations), contrasting with the parent compound’s simpler nitro/amide profile . X-ray crystallography confirms the planar structure of analogs like 3,4,5-trimethoxy-N-(2-methoxyphenyl)-benzamide, with mean σ(C–C) = 0.004 Å .

- Thermal Behavior: Nitrate ester derivatives (e.g., N-(2-hydroxyethyl nitrate)-2,4,6-trinitrobenzamide) decompose at higher temperatures than non-esterified analogs, making them suitable for applications requiring delayed reactivity .

Biological Activity

N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a hydroxyl group and multiple nitro groups. This configuration contributes to its potential reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have shown that certain analogs demonstrate significant activity against drug-resistant strains of bacteria and fungi. The mechanism often involves inhibition of critical enzymes involved in cell wall synthesis.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | K. pneumoniae | 64 µg/mL |

| 3 | P. aeruginosa | 64 µg/mL |

2. Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models. A study demonstrated that it significantly suppressed nitric oxide production in LPS-stimulated RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.

- Mechanism of Action : The compound's anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, along with the downregulation of inducible nitric oxide synthase (iNOS) expression.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Certain derivatives have shown potent AChE inhibitory activity, which is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's.

- Carbonic Anhydrases (CAs) : Inhibition studies indicate that this compound may interact with CA isoforms, suggesting potential applications in treating conditions such as glaucoma and edema.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Case Study 1 : A clinical trial assessed the compound's effects on inflammatory markers in patients with chronic inflammatory diseases. Results indicated a significant reduction in serum levels of inflammatory cytokines.

- Case Study 2 : Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant pathogens. The findings revealed that specific derivatives maintained activity against strains resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.